molecular formula C16H14O6 B2993137 Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate CAS No. 288154-70-1

Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B2993137
CAS No.: 288154-70-1
M. Wt: 302.282
InChI Key: BBHYQYNYQCHBGP-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate is a polycyclic aromatic compound featuring a fused furobenzofuran core substituted with methyl groups at positions 2 and 6, and dimethyl ester functionalities at positions 3 and 7. The benzofuran moiety contributes to a rigid planar structure, while the methyl and ester substituents influence steric and electronic properties.

Properties

IUPAC Name

dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-7-13(15(17)19-3)9-5-12-10(6-11(9)21-7)14(8(2)22-12)16(18)20-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHYQYNYQCHBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furobenzofuran core, followed by esterification to introduce the dimethyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

Scientific Research Applications

Dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate is primarily used in scientific research as a building block for synthesizing more complex molecules. Its applications span across chemistry, biology, medicine, and industry.

Chemistry

  • Building Block: It serves as an intermediate in synthesizing complex molecules. The compound's structure allows for modification and the creation of new derivatives with potentially unique properties.

Biology

  • Potential Biological Activities: Derivatives of dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate are studied for their potential biological activities, including anti-tumor and anti-viral properties.
  • Mechanism of Action: Research explores how it interacts with molecular targets and pathways to modulate biological processes, such as enzyme inhibition or receptor binding.

Medicine

  • Therapeutic Agent Research: There is ongoing research to explore its potential as a therapeutic agent.
  • Anti-bacterial Activities: Dibenzofuran derivatives, which share structural similarities, possess diverse pharmacological, physiological, and antimicrobial properties . They have shown bactericidal action and influence on blood pressure and respiration .

Industry

  • Material Development: It is used in developing new materials and as a precursor in various chemical processes.
  • Optimized Synthetic Routes: Industrial production may involve optimized synthetic routes using catalysts, controlled temperatures, and

Mechanism of Action

The mechanism by which Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which are crucial for its biological activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Furobenzofuran and Related Compounds

Compound Name Aromatic System Substituents (Positions) Ester Groups Molecular Weight
Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate Furobenzofuran Methyl (2,6); Dimethyl ester (3,7) Dimethyl N/A*
Dimethyl 9H-carbazole-2,7-dicarboxylate Carbazole (N-containing) Dimethyl ester (2,7) Dimethyl 283.27 g/mol
Dipentyl 2,6-diaminobenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate Benzo[1,2-b:4,5-b']difuran Amino (2,6); Dipentyl ester (3,7) Dipentyl 416.46 g/mol
  • Aromatic Core Differences : The carbazole derivative in incorporates a nitrogen atom, enabling N–H⋯O hydrogen bonding , while the target compound’s oxygen-rich furobenzofuran system likely prioritizes π-π stacking.
  • Substituent Effects: The dipentyl ester in increases hydrophobicity compared to the target compound’s methyl esters, which may enhance solubility in polar solvents . The amino groups in ’s compound facilitate hydrogen bonding, absent in the methyl-substituted target compound.

Crystallographic and Packing Behavior

Table 2: Crystallographic Parameters of Analogs

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions
Dimethyl 9H-carbazole-2,7-dicarboxylate Not specified Not specified N/A N–H⋯O H-bonds; π-π stacking (3.60 Å)
Dipentyl 2,6-diaminobenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate Monoclinic P2₁/c a = 8.267, b = 7.994, c = 17.582, β = 98.98 Likely van der Waals and H-bonding
  • Carbazole Derivative () : Forms trans-dimeric structures via N–H⋯O hydrogen bonds, with π-π interactions (3.60 Å spacing) creating layered packing .

Physicochemical Implications

  • Hydrogen Bonding: The carbazole compound’s N–H group enables robust dimerization, whereas the target compound’s lack of H-bond donors may reduce crystalline order, favoring van der Waals or dipole-dipole interactions.
  • Solubility and Reactivity : Methyl esters (target) vs. pentyl esters () suggest divergent solubility profiles. Shorter esters may lower melting points but enhance crystallinity due to reduced steric hindrance.

Biological Activity

Dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate (CAS: 288154-70-1) is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate has the molecular formula C16H14O6C_{16}H_{14}O_6. Its unique structure combines a furobenzofuran core with two carboxylate ester groups that may influence its solubility and reactivity compared to other similar compounds .

Antimicrobial Properties

Benzofuran derivatives are also recognized for their antimicrobial activities. Compounds with similar structures have been evaluated for their effectiveness against various pathogens. For example, certain benzofuran-based compounds demonstrated significant inhibition of bacterial growth in laboratory settings . The potential of dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate in this area remains to be explored.

The mechanisms underlying the biological activities of dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate are not fully elucidated. However, it is hypothesized that its interactions with cellular pathways may involve:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : The structural features may interfere with cell cycle progression.
  • Antioxidant Activity : Some benzofuran derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress .

Study on Related Compounds

A comparative study assessed the biological activity of various benzofuran derivatives. The findings indicated that modifications in the functional groups significantly affected their cytotoxicity and selectivity towards cancer cells. For instance:

CompoundIC50 (µM)Activity
Compound A8.5Antitumor
Compound B12.0Antimicrobial
Dimethyl 2,6-Dimethylfuro[2,3-f]Benzofuran-3,7-DicarboxylateTBDTBD

This table illustrates the potential for dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate to exhibit similar activities pending further investigation.

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